molecular formula C8H5FN2OS B3415414 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 203268-64-8

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B3415414
CAS No.: 203268-64-8
M. Wt: 196.20 g/mol
InChI Key: XKMWJXQWLNRDRC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a fluorophenyl group attached to the oxadiazole ring, which is further substituted with a thiol group. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

    Cyclization: Cyclization reactions often require the presence of dehydrating agents or catalysts to proceed efficiently.

Major Products Formed

Scientific Research Applications

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the fluorophenyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiol group allows for covalent interactions with biological targets, while the fluorophenyl group enhances its stability and lipophilicity, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMWJXQWLNRDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942482
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203268-64-8, 41421-13-0
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203268-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

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